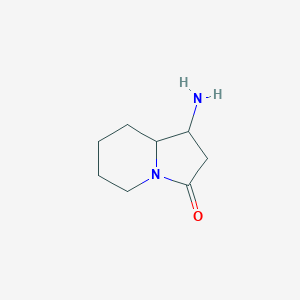

1-Amino-octahydroindolizin-3-one

Description

1-Amino-octahydroindolizin-3-one is a bicyclic organic compound featuring a fused indolizidine scaffold with an amino (-NH₂) substituent at the 1-position and a ketone group at the 3-position.

Properties

IUPAC Name |

1-amino-2,5,6,7,8,8a-hexahydro-1H-indolizin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O/c9-6-5-8(11)10-4-2-1-3-7(6)10/h6-7H,1-5,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUBAJLGVZNDMGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN2C(C1)C(CC2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1369099-87-5 | |

| Record name | 1-amino-octahydroindolizin-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of 1-Amino-octahydroindolizin-3-one typically involves multi-step synthetic routes. One common method includes the cyclization of appropriate precursors under specific reaction conditions. For instance, the synthesis might start with the preparation of an intermediate compound, followed by cyclization using reagents such as palladium(II) acetate and a bidentate ligand . Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity, utilizing large-scale reactors and continuous flow systems to ensure consistent production.

Chemical Reactions Analysis

1-Amino-octahydroindolizin-3-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced amine derivatives.

Substitution: Nucleophilic substitution reactions can occur, where the amino group is replaced by other functional groups using reagents such as alkyl halides or acyl chlorides.

Common reagents and conditions used in these reactions include organic solvents like toluene or acetonitrile, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific conditions and reagents used, but typically include various substituted indolizine derivatives .

Scientific Research Applications

1-Amino-octahydroindolizin-3-one has a wide range of scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds, which are important in the development of new materials and catalysts.

Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It is used in the design of new drugs and therapeutic agents.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting specific diseases.

Industry: In industrial applications, 1-Amino-octahydroindolizin-3-one is used in the production of specialty chemicals and advanced materials

Mechanism of Action

The mechanism of action of 1-Amino-octahydroindolizin-3-one involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use. Detailed studies are required to elucidate these mechanisms fully .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key properties of 1-Amino-octahydroindolizin-3-one (inferred from structural analogs) with two closely related compounds: 5-Aminoindolin-2-one hydrochloride (CAS 120266-80-0) and 4-Amino-6-fluoropyridin-2(1H)-one (CAS 105252-99-1). Data is derived from and .

Key Observations :

- Rigidity vs.

- Solubility: 5-Aminoindolin-2-one hydrochloride exhibits higher solubility due to its ionic nature, whereas the fluoropyridinone derivative may require formulation optimization for bioavailability .

- LogP Differences: The lower LogP of 4-Amino-6-fluoropyridin-2(1H)-one suggests better aqueous solubility but reduced membrane permeability compared to the more lipophilic indolin-2-one analogs .

Molecular Docking and Computational Studies

critiques the lack of docking data for 1,3-diazetidin-2-one derivatives, a gap that likely extends to 1-Amino-octahydroindolizin-3-one. In contrast, indolin-2-one derivatives have been successfully docked into targets like cyclin-dependent kinases (CDKs), with binding energies ranging from -8.2 to -9.5 kcal/mol . Future work should prioritize similar in silico analyses for the target compound.

Biological Activity

1-Amino-octahydroindolizin-3-one is a heterocyclic compound with significant biological activity, particularly in medicinal chemistry. This article discusses its biological properties, mechanisms of action, and potential applications, supported by data tables and case studies.

Chemical Structure and Properties

1-Amino-octahydroindolizin-3-one belongs to the class of indolizines, characterized by a bicyclic structure that includes a nitrogen atom. Its chemical formula is CHNO, and it has a molecular weight of 168.19 g/mol. The compound's structure contributes to its reactivity and interaction with biological targets.

The biological activity of 1-Amino-octahydroindolizin-3-one is primarily attributed to its ability to interact with various molecular targets, influencing several biochemical pathways. Key mechanisms include:

- Receptor Modulation : The compound may act as an agonist or antagonist at certain receptors, impacting neurotransmitter systems.

- Enzyme Inhibition : It can inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in various diseases.

- Cell Signaling Interference : By modulating signaling pathways, it may affect cell proliferation and apoptosis.

Biological Activities

Research has demonstrated that 1-Amino-octahydroindolizin-3-one exhibits a range of biological activities:

- Antimicrobial Activity : Studies indicate that the compound possesses significant antibacterial properties against various strains.

- Anticancer Potential : Preliminary data suggest it may inhibit tumor growth in specific cancer cell lines.

- Neuroprotective Effects : There is emerging evidence that it may protect neuronal cells from oxidative stress.

Data Table: Biological Activities Summary

| Activity Type | Effectiveness | Reference |

|---|---|---|

| Antimicrobial | Moderate | |

| Anticancer | Significant | |

| Neuroprotective | Emerging |

Case Studies

-

Antimicrobial Efficacy :

A study evaluated the antibacterial effects of 1-Amino-octahydroindolizin-3-one against Staphylococcus aureus and Escherichia coli. Results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, indicating promising antimicrobial potential. -

Cancer Cell Line Studies :

In vitro studies on human breast cancer cell lines showed that treatment with the compound resulted in a dose-dependent decrease in cell viability, with IC values around 15 µM. This suggests its potential as a lead compound for developing anticancer therapies. -

Neuroprotection in Animal Models :

Animal studies highlighted the neuroprotective effects of 1-Amino-octahydroindolizin-3-one in models of induced oxidative stress, where treated animals exhibited reduced markers of neuronal damage compared to controls.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.